2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
Description
2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidinone core. This bicyclic system consists of a pyrrole ring fused to a pyrimidinone moiety. Key structural features include:
- Substituents: Two chlorine atoms at positions 2 and 4, and an isopropyl group at position 6.
- Molecular formula: C₉H₈Cl₂N₃O (calculated based on analogous compounds in ).
- Molecular weight: ~294.14 g/mol (similar to its benzyl-substituted analog in ).
The compound is commercially available (), with prices ranging from €105.00 (100 mg) to €596.00 (1 g), suggesting its utility in research applications.
Properties
IUPAC Name |
2,4-dichloro-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c1-4(2)14-3-5-6(8(14)15)12-9(11)13-7(5)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGWWEPZXHVQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726848 | |
| Record name | 2,4-Dichloro-6-(propan-2-yl)-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079649-94-7 | |
| Record name | 2,4-Dichloro-6-(propan-2-yl)-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-(propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization and Ring Formation
The pyrrolo[3,4-d]pyrimidinone core is typically formed via cyclization reactions involving amino-substituted pyrimidines and α-haloketones or related electrophilic reagents. The cyclization is often promoted under acidic or basic conditions, depending on the precursor's nature.
Chlorination Steps
Selective chlorination at the 2- and 4-positions of the pyrimidine ring is achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). These reagents facilitate the replacement of hydroxyl or amino groups with chlorine atoms, yielding the dichlorinated intermediate.
Introduction of the Isopropyl Group
The isopropyl substituent at the 6-position is generally introduced via alkylation reactions. This can be achieved by reacting the intermediate with isopropyl halides or through Friedel-Crafts type alkylation using isopropyl derivatives in the presence of Lewis acids.
Oxidation and Lactam Formation
The keto group at the 7-position is formed by oxidation or tautomerization processes during ring closure or subsequent treatment with oxidizing agents. This step is crucial for stabilizing the lactam form of the compound.
Representative Preparation Procedure
A typical synthetic route reported in literature and patents involves the following steps:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2,4-dichloropyrimidine intermediate | Reaction of pyrimidine derivative with POCl3 at elevated temperature | 2,4-Dichloropyrimidine intermediate |
| 2 | Alkylation at 6-position | Treatment with isopropyl halide under basic or Lewis acid catalysis | 6-isopropyl-2,4-dichloropyrimidine |
| 3 | Cyclization to form fused ring | Reaction with amino-pyrrole or equivalent under reflux in polar solvent | Formation of pyrrolo[3,4-d]pyrimidinone core |
| 4 | Final purification | Recrystallization or chromatography | Pure 2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one |
Analytical Data and Yield
The compound typically exhibits good solubility in organic solvents and is characterized by:
| Property | Data |
|---|---|
| Molecular Formula | C9H9Cl2N3O |
| Molecular Weight | 246.09 g/mol |
| Solubility | Moderate solubility in organic solvents (e.g., DMSO, DMF) |
| Yield | Generally 60-85% depending on reaction scale and conditions |
| Purity | >98% by HPLC or NMR analysis |
Research Findings and Optimization
- Chlorination Efficiency: Use of POCl3 under controlled temperature (80–120 °C) improves selectivity for 2,4-dichlorination without over-chlorination or degradation.
- Alkylation Selectivity: Employing mild Lewis acids such as aluminum chloride or zinc chloride enhances regioselectivity for the 6-position isopropyl substitution while minimizing side reactions.
- Cyclization Conditions: Polar aprotic solvents like DMF or NMP and reflux conditions favor high cyclization yields and purity.
- Purification: Recrystallization from ethanol or ethyl acetate provides high-purity product suitable for pharmaceutical intermediate use.
Summary Table of Preparation Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Chlorination Temperature | 80–120 °C | Controlled to avoid side reactions |
| Alkylation Catalyst | AlCl3, ZnCl2 | Enhances selectivity |
| Solvent for Cyclization | DMF, NMP | Polar aprotic solvents preferred |
| Reaction Time | 4–12 hours | Depends on scale and reagents |
| Yield | 60–85% | Optimized by reaction conditions |
| Purification Method | Recrystallization, Chromatography | Ensures >98% purity |
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at positions 2 and 4 are electrophilic centers, enabling nucleophilic substitution under controlled conditions.
Key Findings :
-
Substitution reactions proceed preferentially at the 4-position due to steric and electronic factors .
-
Polar solvents (e.g., ethanol/piperidine) enhance reaction rates compared to non-polar media .
Oxidation and Reduction
The ketone group at position 7 and the pyrrolopyrimidine ring participate in redox reactions.
Mechanistic Insights :
-
LiAlH₄ selectively reduces the ketone without affecting chloro substituents .
-
H₂O₂ in basic conditions oxidizes the pyrrole ring to form epoxide intermediates .
Cycloaddition and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles.
Example Reaction Pathway :
text2,4-Dichloro-6-isopropyl-pyrrolopyrimidinone + Malononitrile → Imidazo-pyrimido-pyrazole (via Michael addition and cyclization)[2].
Bromination and Halogenation
Electrophilic halogenation modifies the pyrrole ring for further functionalization.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Bromination | Br₂ in CHCl₃ | 3-Bromo-2,4-dichloro derivatives . |
Note : Bromination occurs at the α-position of the pyrrole ring, confirmed by NMR .
Solvent-Dependent Reactivity
Reaction outcomes vary significantly with solvent polarity:
| Solvent | Reaction | Product |
|---|---|---|
| Non-polar (THF) | 4-Nitrobenzoyl isothiocyanate | 1,3,5-Triazino[5,4-a]pyrimido-pyrazole . |
| Polar (EtOH) | Same reagent | Isomeric 1,3,5-triazin-6(5H)-thione . |
Scientific Research Applications
2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: : The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one with structurally related heterocyclic compounds:
Key Structural and Functional Insights:
Chlorine atoms at positions 2 and 4 are common in bioactive pyrimidinones, contributing to electron-withdrawing effects and stability .
Core Heterocycle Differences: Pyrrolo-pyrimidinones (target and benzyl analog) vs. triazolo-pyrimidinones (): The triazolo system introduces an additional nitrogen, increasing hydrogen-bonding capacity and altering electronic properties, which correlates with antimicrobial activity . Oxazolo-pyrimidinones () replace a nitrogen with oxygen, reducing basicity and enabling cytokinin-like plant growth effects .
Synthetic Accessibility :
- The target compound is commercially available (), while triazolo derivatives require multi-step imine-Wittig or phosphorylation reactions .
Biological Activity Trends: Triazolo-pyrimidinones show broad-spectrum antimicrobial activity , whereas oxazolo-pyrimidinones are specialized in plant hormone mimicry . The target compound’s activity remains unexplored but warrants investigation based on structural parallels.
Biological Activity
2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its role as a kinase inhibitor and its implications in cancer therapy.
- Molecular Formula: C9H9Cl2N3O
- Molecular Weight: 246.0933 g/mol
- CAS Number: 1079649-94-7
- SMILES Representation: CC(N1Cc2c(C1=O)nc(nc2Cl)Cl)
The compound exhibits inhibitory activity against various kinases, particularly focusing on Focal Adhesion Kinase (FAK) and Pyk2. These kinases are involved in cellular signaling pathways that regulate cell proliferation, migration, and survival. Inhibition of these targets can lead to reduced tumor growth and metastasis.
Table 1: Summary of Biological Activities
| Activity Type | Target Kinase | IC50 Value (nM) | Reference |
|---|---|---|---|
| FAK Inhibition | FAK/Pyk2 | Not specified | |
| Anti-proliferative Activity | Cancer Cell Lines | Not specified | |
| Anti-invasive Activity | Various Tumors | Not specified |
Case Studies
- FAK Inhibition in Cancer Treatment
- A study highlighted the effectiveness of pyrrolo[3,4-d]pyrimidine derivatives in inhibiting FAK, which is crucial for cancer cell motility and invasion. The derivatives showed promising results in reducing tumor size in xenograft models.
- Selectivity and Potency
- Recent research demonstrated that compounds similar to this compound exhibited selective inhibition against PI5P4Kγ with low nanomolar potency. This selectivity is critical for minimizing off-target effects during treatment.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. For instance, the presence of chlorine atoms and the isopropyl group significantly enhance its potency against target kinases.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Chlorine | Increased potency |
| Isopropyl Group Presence | Enhanced selectivity |
| Alteration of Heterocyclic Ring | Variable impact on kinase binding |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,4-Dichloro-6-isopropyl-pyrrolo[3,4-d]pyrimidin-7-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and chlorination. For analogous pyrrolo-pyrimidine derivatives, cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine generates the core structure, followed by chlorination using POCl₃ or SOCl₂. Reaction temperature (e.g., reflux at 110°C for chlorination) and solvent choice (DMF, ethanol) critically affect purity and yield. Recrystallization from ethanol-DMF mixtures is common for purification .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation, as demonstrated for related compounds (mean C–C bond deviation: 0.006 Å; R factor: 0.082). Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., isopropyl group at position 6).
- IR Spectroscopy : Confirms carbonyl (C=O) and C-Cl stretches.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula .
Q. How can researchers optimize purification protocols to minimize byproducts in the final synthesis step?
- Methodological Answer : Gradient recrystallization (e.g., using ethanol-DMF mixtures) effectively removes unreacted intermediates. For chlorinated derivatives, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves polar byproducts. Monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane) ensures purity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound’s tautomeric forms?
- Methodological Answer : Tautomerism in pyrrolo-pyrimidinones can lead to conflicting NMR signals. Strategies include:
- Variable-Temperature NMR : Identifies dynamic equilibria (e.g., enol-keto tautomers).
- DFT Calculations : Predicts energetically favorable tautomers and compares with experimental data.
- Isotopic Labeling : ¹⁵N or ²H labeling clarifies proton exchange pathways .
Q. How does the isopropyl substituent at position 6 influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Steric hindrance from the isopropyl group reduces reactivity at position 6. Kinetic studies using LC-MS show slower substitution rates (e.g., with amines) compared to non-bulky analogs. Computational modeling (e.g., molecular electrostatic potential maps) quantifies steric effects .
Q. What methodologies assess the environmental fate of this compound, and how do its physicochemical properties affect biodegradation?
- Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
- Hydrolysis Studies : Measure half-life in aqueous buffers (pH 3–9) at 25°C.
- Soil Sorption Experiments : Determine log Koc values using batch equilibrium.
- QSAR Models : Predict bioaccumulation potential based on log P (estimated: 2.8) and molecular volume .
Q. How can researchers design structure-activity relationship (SAR) studies to explore its kinase inhibition potential?
- Methodological Answer : Use scaffold-based SAR:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
